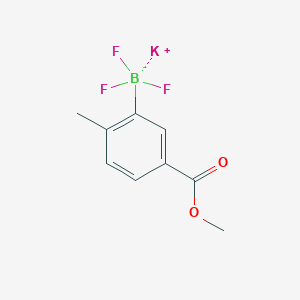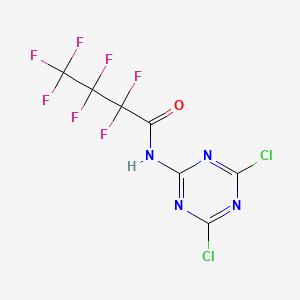
mono-2-Ethylhexyl itaconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-2-Ethylhexyl itaconate (MEHIA) is an organic compound belonging to the class of aliphatic esters, which are derivatives of carboxylic acids. It is a colorless liquid with a slightly pungent odor and is used in various industrial and commercial applications. MEHIA is a widely used plasticizer, which is used to increase the flexibility and durability of polymers. It is also used in the production of latex, printing inks, and adhesives. In addition, MEHIA is used as a solvent in the manufacture of polymers and as a surfactant in the production of cosmetics and pharmaceuticals.
Applications De Recherche Scientifique
Mono-2-Ethylhexyl itaconate has been the subject of numerous scientific studies, due to its wide range of applications. It has been studied for its potential to improve the mechanical properties of polymers, as well as its ability to act as a plasticizer. This compound has also been studied for its potential to act as an antimicrobial agent, as well as its potential to act as a surfactant in the production of cosmetics and pharmaceuticals. In addition, this compound has been studied for its potential to act as a corrosion inhibitor and as a stabilizer for polymers.
Mécanisme D'action
Mono-2-Ethylhexyl itaconate is believed to act as a plasticizer by forming hydrogen bonds with the polymer chains, thus increasing the flexibility and durability of the polymer. It is also believed to act as an antimicrobial agent by disrupting the cell membrane of the microorganisms. This compound is also believed to act as a surfactant by reducing the surface tension of the solution, thus allowing the molecules to interact more easily. In addition, this compound is believed to act as a corrosion inhibitor by forming a protective film on the metal surface, thus preventing corrosion.
Biochemical and Physiological Effects
This compound has been shown to have no acute or chronic toxic effects, and is not believed to be carcinogenic or mutagenic. However, this compound has been shown to have an irritating effect on the skin and eyes, and may cause skin sensitization. In addition, this compound has been shown to have a low level of bioaccumulation in aquatic organisms, and is not believed to be persistent in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Mono-2-Ethylhexyl itaconate has several advantages for laboratory experiments. It is a low-cost, easy-to-handle compound that is readily available. In addition, this compound is highly soluble in a variety of organic solvents, making it easy to work with. However, this compound also has several limitations. It is highly volatile and flammable, and must be handled with care. In addition, this compound has a low flash point, making it unsuitable for use in high-temperature applications.
Orientations Futures
There are several potential future directions for mono-2-Ethylhexyl itaconate research. These include the development of new synthesis methods for this compound, as well as the exploration of its potential as a plasticizer for other polymers. In addition, further research could be conducted into the potential of this compound as an antimicrobial agent, as well as its potential to act as a surfactant in the production of cosmetics and pharmaceuticals. Furthermore, further research could be conducted into the potential of this compound as a corrosion inhibitor, as well as its potential to act as a stabilizer for polymers. Finally, further research could be conducted into the environmental fate and behavior of this compound, as well as its potential to bioaccumulate in aquatic organisms.
Méthodes De Synthèse
Mono-2-Ethylhexyl itaconate is produced by the reaction of mono-2-ethylhexanol (MEH) and itaconic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid. The esterification reaction is carried out at a temperature of 140-160°C, with a molar ratio of 1:1. The reaction is complete when the acidity of the reaction mixture is below 0.1%. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Propriétés
IUPAC Name |
4-(2-ethylhexoxy)-2-methylidene-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-4-6-7-11(5-2)9-17-12(14)8-10(3)13(15)16/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDDZSKLOIUOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)





![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)


![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)